

Spectroscopic Profile and Structural Analysis of 1-Propylpiperazine: A Technical Guide

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Compound of Interest

Compound Name: 1-Propylpiperazine

CAS No.: 50733-94-3

Cat. No.: B1297305

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Executive Summary

1-Propylpiperazine (CAS 20327-23-5) is a critical secondary amine intermediate used in the synthesis of pharmaceutical agents, particularly in the development of piperazine-based antihistamines, antipsychotics, and designer drug analogues. Accurate spectroscopic characterization is essential for distinguishing this linear isomer from its branched counterpart, 1-isopropylpiperazine, and for quantifying impurities such as 1,4-dipropylpiperazine. This guide provides a definitive reference for the structural elucidation of **1-propylpiperazine** using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Chemical Identity and Physical Properties[1][2][3]

Before spectroscopic analysis, the physicochemical baseline must be established to verify sample integrity. **1-Propylpiperazine** is a hygroscopic liquid at room temperature, distinct from its solid dihydrobromide salt.

Property	Value	Notes
IUPAC Name	1-Propylpiperazine	
CAS Number	20327-23-5	Free base
Molecular Formula		
Molecular Weight	128.22 g/mol	Monoisotopic Mass: 128.13
Boiling Point	~182–184 °C	Estimated (Isomer 1-iPr is 180°C)
Density	0.895 g/mL	At 25°C
Solubility	Miscible in water, EtOH,	Strongly basic (pKa ~9.8, ~5. [1][2][3]4)

Mass Spectrometry (MS) Analysis[3][6][7][8][9] Fragmentation Pathway

Electron Ionization (EI) MS is the primary tool for structural confirmation. The molecular ion () is observed at m/z 128. The fragmentation pattern is dominated by α -cleavage initiated by the nitrogen lone pairs.

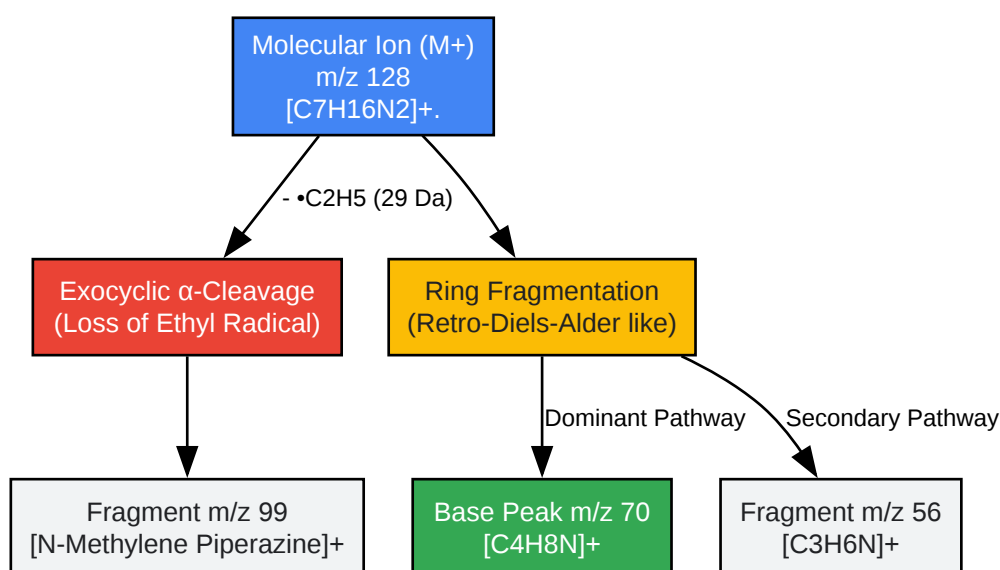
Key Diagnostic Ions:

- m/z 128 (): Molecular ion (detectable, usually weak to medium intensity).
- m/z 99 (): Loss of an ethyl radical () from the propyl chain via exocyclic α -cleavage. This distinguishes the n-propyl isomer from the iso-propyl isomer (which loses a methyl radical to give m/z 113).

- m/z 70 (Base Peak): Characteristic piperazine ring fragment (), formed via ring cleavage.
- m/z 56: Ring contraction fragment ().

Fragmentation Logic Diagram

The following diagram illustrates the mechanistic pathways leading to the primary ions.



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Caption: EI-MS fragmentation pathways for **1-Propylpiperazine** showing the origin of the diagnostic m/z 99 and base peak m/z 70 ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy[3]

NMR is the definitive method for assessing purity and isomeric identity. The spectra below assume the use of CDCl₃ as the solvent.

H NMR Data (300/400 MHz, CDCl₃)

The molecule possesses a plane of symmetry through the N-propyl axis regarding the piperazine ring protons (time-averaged).

Position	Shift (, ppm)	Multiplicity	Integration	Assignment Logic
1 (CH ₃)	0.90	Triplet (Hz)	3H	Terminal methyl of propyl chain.
2 (CH ₂)	1.48–1.56	Sextet	2H	Central methylene of propyl chain.
NH	1.80	Broad Singlet	1H	Exchangeable amine proton (shift varies with concentration).
3 (N-CH ₂)	2.28–2.32	Triplet (Hz)	2H	Propyl methylene attached to N1.
Ring (H2/H6)	2.40–2.45	Broad Triplet	4H	Ring protons to the propyl-substituted Nitrogen (N1). Upfield due to alkyl donation.
Ring (H3/H5)	2.88–2.92	Broad Triplet	4H	Ring protons to the secondary amine Nitrogen (N4). Downfield due to less shielding.

Differentiation Note: In 1-isopropylpiperazine, the alkyl region shows a doublet (methyls) at ~1.0 ppm and a septet (methine) at ~2.6 ppm. The absence of the sextet at 1.5 ppm is the key differentiator for the n-propyl isomer.

C NMR Data (75/100 MHz, CDCl₃)

Shift (, ppm)	Carbon Type	Assignment
12.0		Terminal methyl.
20.2		Central propyl methylene.
46.1	(Ring)	Carbons to the secondary amine (C3/C5).
54.6	(Ring)	Carbons to the tertiary amine (C2/C6).
60.8		Propyl methylene attached to Nitrogen.

Infrared (IR) Spectroscopy

IR analysis is useful for confirming the presence of the secondary amine functionality, which disappears if the sample is contaminated with the 1,4-dipropyl impurity.

- 3250–3400 cm⁻¹: N-H stretching vibration (weak to medium, broad). Absent in 1,4-dipropylpiperazine.
- 2930–2960 cm⁻¹: Asymmetric C-H stretch (propyl chain).
- 2800–2850 cm⁻¹: Symmetric C-H stretch and "Bohlmann bands" (characteristic of amines with lone pairs antiperiplanar to C-H bonds).
- 1130–1150 cm⁻¹: C-N stretching vibrations.

Experimental Protocol: Synthesis & Purification

To generate high-quality spectroscopic data, the compound must be synthesized with high selectivity to avoid poly-alkylation.

Synthesis Workflow

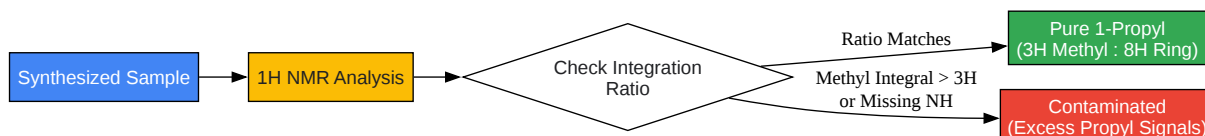
Reaction: Nucleophilic substitution of 1-bromopropane with excess piperazine.

Step-by-Step Protocol:

- **Reagent Setup:** Dissolve Piperazine (anhydrous, 5.0 equiv) in THF. The large excess is crucial to statistically favor mono-alkylation over di-alkylation.
- **Addition:** Add 1-Bromopropane (1.0 equiv) dropwise at 0°C to control the exotherm.
- **Reflux:** Heat to reflux (66°C) for 4–6 hours. Monitor by TLC (MeOH:DCM 1:9, Ninhydrin stain).
- **Workup:**
 - Filter off the precipitated piperazine hydrobromide salt.
 - Concentrate the filtrate to remove THF.
 - Resuspend residue in water; basify with 50% NaOH to pH >12.
 - Extract with Dichloromethane ().
- **Purification:**
 - **Distillation:** Fractional distillation under reduced pressure is preferred. **1-Propylpiperazine** distills after the lower-boiling unreacted piperazine.
 - **Alternative:** Column chromatography on silica gel (eluent: DCM/MeOH/NH OH) can separate the mono-propyl (R_f ~0.3) from the di-propyl impurity (R_f ~0.7).

Impurity Profiling Logic

The most common impurity is 1,4-dipropylpiperazine.



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Caption: Logic flow for detecting 1,4-dipropylpiperazine contamination using proton integration.

References

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Sources

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2. Piperazine - Wikipedia [en.wikipedia.org]
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